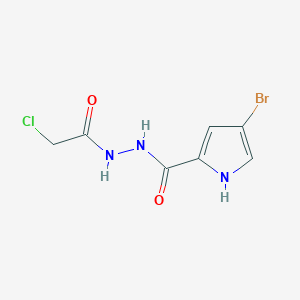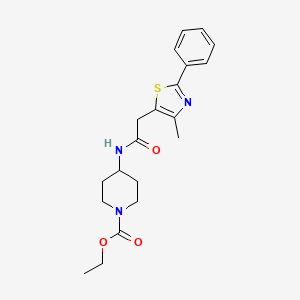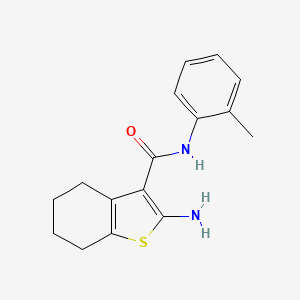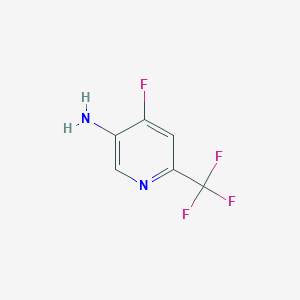
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide, also known as BCPH, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BCPH is a pyrrole derivative that has been synthesized through a multi-step process, which involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with thionyl chloride and hydrazine hydrate, followed by acetylation with chloroacetyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been studied for its potential applications in drug discovery and development, particularly in the field of cancer research. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
The mechanism of action of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to the arrest of the cell cycle and ultimately, cell death. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has also been shown to disrupt microtubule organization and induce the formation of abnormal mitotic spindles, which can further contribute to cell death.
Biochemical and Physiological Effects
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide in lab experiments is its high potency and selectivity for cancer cells. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of using 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide. One area of interest is the development of more efficient synthesis methods for 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide, which could increase the yield and purity of the compound. Another area of interest is the optimization of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide for use in cancer therapy, including the development of more water-soluble formulations and the evaluation of its efficacy in animal models. Additionally, more research is needed to fully understand the mechanism of action of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide and its potential applications in other areas of medicine, such as antibacterial therapy and anti-inflammatory therapy.
Conclusion
In conclusion, 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is a synthetic compound that has gained attention for its potential applications in drug discovery and development. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as have anti-inflammatory and antibacterial properties. While there are limitations to using 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide in lab experiments, there are several future directions for research on this compound, including the optimization of its efficacy and the evaluation of its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide involves a multi-step process that starts with the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with thionyl chloride and hydrazine hydrate to form 4-bromo-N'-(hydrazinecarbonyl)-1H-pyrrole-2-carboxamide. This intermediate is then acetylated with chloroacetyl chloride to yield 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide. The overall yield of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is around 40%, and the purity of the compound can be confirmed by NMR and HPLC analysis.
Eigenschaften
IUPAC Name |
4-bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3O2/c8-4-1-5(10-3-4)7(14)12-11-6(13)2-9/h1,3,10H,2H2,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQOVSGSDWEYER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)


![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)

![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)


![3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid](/img/structure/B2393876.png)
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)